S-Methyl octanethiosulfonate
Description
Structure
3D Structure
Properties
CAS No. |
7559-46-8 |
|---|---|
Molecular Formula |
C9H20O2S2 |
Molecular Weight |
224.4 g/mol |
IUPAC Name |
1-methylsulfanylsulfonyloctane |
InChI |
InChI=1S/C9H20O2S2/c1-3-4-5-6-7-8-9-13(10,11)12-2/h3-9H2,1-2H3 |
InChI Key |
FFFFGWGAXPYMFC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCS(=O)(=O)SC |
Origin of Product |
United States |
Synthetic Methodologies for S Methyl Octanethiosulfonate and Analogues
Historical Perspectives on Thiosulfonate Synthesis
The foundational chemistry for the synthesis of thiosulfonates has been established over many decades, with early methods often relying on fundamental organic reactions. Historically, the preparation of thiosulfonates has been approached through several key strategies, primarily involving the formation of the characteristic S-SO2 bond. These early methods laid the groundwork for the more refined synthetic protocols used today.
Initial approaches to thiosulfonate synthesis often involved the oxidation of disulfides or the reaction of sulfonyl chlorides with thiols. These methods, while effective, sometimes suffered from limitations such as harsh reaction conditions, low yields, and the formation of byproducts. The exploration of different oxidizing agents and reaction conditions was a key focus of early research in this area. These foundational studies were crucial in understanding the reactivity of sulfur-containing compounds and in developing the first reliable methods for accessing the thiosulfonate functional group.
Established Synthetic Routes to S-Methyl Octanethiosulfonate
Established methods for the synthesis of this compound primarily fall into two main categories: nucleophilic substitution reactions utilizing thiosulfate (B1220275) anions and oxidation-based methodologies. These routes have been widely used due to their reliability and the availability of starting materials.
Nucleophilic Substitution Approaches Utilizing Thiosulfate Anions
A common and well-established method for the synthesis of S-alkyl alkanethiosulfonates involves the reaction of an alkyl halide with a thiosulfate salt, such as sodium thiosulfate. This reaction proceeds via a nucleophilic substitution mechanism, where the thiosulfate anion displaces the halide from the alkyl halide. The resulting intermediate, a Bunte salt (S-alkylthiosulfate), can then be further reacted to yield the desired thiosulfonate.
For the synthesis of a compound like this compound, this approach would theoretically involve two main strategies. In one pathway, methyl halide could react with sodium octanethiosulfate. In an alternative and more common pathway, octyl halide would react with sodium methanethiosulfate. The choice of reactants often depends on the availability and reactivity of the starting materials. These reactions are typically carried out in a suitable solvent system, such as a mixture of methanol and water, and may require heating to proceed at a reasonable rate. rsc.orgorgsyn.org
Table 1: Nucleophilic Substitution for S-Alkyl Thiosulfonate Synthesis
| Alkyl Halide | Thiosulfate Source | Solvent | Conditions | Product | Yield |
|---|---|---|---|---|---|
| 2-Bromopropane | Sodium thiosulfate pentahydrate | Methanol/Water | Reflux, 3.5-4 hours | Sodium isopropyl thiosulfate | Not specified |
| Aryl/Alkyl halides | Sodium thiosulfate | DMSO | 130°C | Symmetrical organic disulfides | High |
This table presents generalized conditions for the formation of Bunte salts and related disulfide compounds from alkyl halides and sodium thiosulfate, illustrating the principles applicable to this compound synthesis. orgsyn.orgeurekaselect.com
Oxidation-Based Methodologies
Oxidation-based methods provide another important route to thiosulfonates. These reactions typically start from disulfides, which are oxidized to form the corresponding thiosulfonates. A variety of oxidizing agents have been employed for this transformation, ranging from common laboratory reagents to more specialized systems.
For the synthesis of this compound via this route, one would start with the unsymmetrical disulfide, methyl octyl disulfide. Oxidation of this disulfide would need to be carefully controlled to achieve the desired thiosulfonate without over-oxidation to other sulfur-containing species. Common oxidizing agents used for the conversion of disulfides to thiosulfonates include hydrogen peroxide, peracetic acid, and m-chloroperoxybenzoic acid (m-CPBA). wikipedia.org The choice of oxidant and reaction conditions can influence the selectivity and yield of the reaction. For instance, the oxidation of dimethyl disulfide with hydrogen peroxide or peracetic acid is a known method to produce methyl methanethiosulfinate, which can be further oxidized to the thiosulfonate. wikipedia.org
More recent developments in this area have focused on the use of milder and more selective oxidizing agents. Systems such as potassium permanganate absorbed on copper(II) sulfate pentahydrate have been shown to be effective for the oxidation of aliphatic disulfides under solvent-free conditions, offering a greener alternative to traditional methods. uantwerpen.be
Table 2: Oxidation of Disulfides to Thiosulfonates
| Disulfide | Oxidizing Agent | Solvent | Conditions | Product | Yield |
|---|---|---|---|---|---|
| Dimethyl disulfide | Hydrogen peroxide / Peracetic acid | Not specified | Not specified | Methyl methanethiosulfinate | Not specified |
| Aromatic disulfides | Trichloroisocyanuric acid (TCCA) | Solid state (grinding) | Not specified | Aromatic thiosulfonates | High |
| Aliphatic disulfides | KMnO4/CuSO4·5H2O | Solvent-free | Not specified | Aliphatic thiosulfonates | Not specified |
This table summarizes various oxidation methods for the synthesis of thiosulfonates from disulfides, showcasing different oxidizing agents and reaction conditions. wikipedia.orguantwerpen.be
Modern Advancements in this compound Synthesis
Recent research in the field of thiosulfonate synthesis has focused on developing more sophisticated and efficient methods. These modern advancements include the development of stereoselective and regioselective preparations, as well as the application of green chemistry principles to minimize the environmental impact of these syntheses.
Stereoselective and Regioselective Preparations
The development of stereoselective methods for the synthesis of chiral thiosulfonates is an area of growing interest, particularly for applications in medicinal chemistry and asymmetric synthesis. While this compound itself is not chiral, the principles of stereoselective synthesis are relevant for more complex thiosulfonate analogues. Research in this area has explored the use of chiral catalysts and auxiliaries to control the stereochemical outcome of reactions that form the thiosulfonate group.
Regioselectivity is a key consideration in the synthesis of unsymmetrical thiosulfonates like this compound, especially when using methods that involve the coupling of two different sulfur-containing fragments. Modern synthetic methods aim to achieve high regioselectivity, ensuring that the desired isomer is formed as the major product. For example, transition-metal-free strategies have been developed for the synthesis of unsymmetrical thiosulfonates that offer good control over the regiochemical outcome. researchgate.netresearchgate.netnih.gov
Green Chemistry Principles in Thiosulfonate Synthesis
In line with the growing emphasis on sustainable chemistry, there has been a significant effort to develop greener synthetic routes to thiosulfonates. rsc.org These approaches aim to reduce the use of hazardous reagents and solvents, minimize waste generation, and improve energy efficiency.
Examples of green chemistry principles applied to thiosulfonate synthesis include:
Use of Environmentally Benign Solvents: Replacing traditional volatile organic solvents with greener alternatives like water or conducting reactions under solvent-free conditions. researchgate.net
Catalytic Methods: Employing catalysts to improve reaction efficiency and reduce the need for stoichiometric reagents. For instance, iron(III)-catalyzed cross-coupling of thiols and sodium sulfinates using atmospheric oxygen as the oxidant is a green and sustainable method for thiosulfonate synthesis. organic-chemistry.org
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product, thereby minimizing waste.
A notable example of a green approach is the molybdenum-catalyzed selective oxidation of thiols using hydrogen peroxide or air as the oxidant. rsc.org This method is scalable, operationally simple, and shows good chemoselectivity for the synthesis of thiosulfonates. rsc.org Such advancements are crucial for the development of more sustainable and environmentally friendly processes for the production of this compound and other thiosulfonates. uantwerpen.bewhiterose.ac.uk
Flow Chemistry Applications for Scalable Synthesis
The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in the synthesis of fine chemicals, including S-alkyl alkanethiosulfonates like this compound. Flow chemistry offers numerous advantages, such as enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater potential for automation and scalability. thieme-connect.dealmacgroup.comokayama-u.ac.jp These benefits are particularly relevant for producing thiosulfonates, where reactions can be exothermic and require careful management of potentially hazardous reagents and intermediates. thieme-connect.deokayama-u.ac.jp
In a typical flow synthesis setup, solutions of the reactants—for instance, sodium methanethiosulfonate (B1239399) and 1-bromooctane—would be continuously pumped from separate reservoirs and combined in a micromixer. almacgroup.com This ensures rapid and highly efficient mixing. The resulting stream then flows through a heated or cooled reactor coil of a specific volume, which dictates the residence time of the reaction. okayama-u.ac.jp The precise temperature control afforded by the high surface-area-to-volume ratio of flow reactors is critical for minimizing side reactions and ensuring high product yields. almacgroup.com
The scalability of a proven flow process is often more straightforward than with batch methods. Instead of using larger, more hazardous reaction vessels, production can be increased by either extending the operational time of the continuous system or by "numbering-up," which involves running multiple flow reactors in parallel. almacgroup.com This approach avoids the challenges associated with heat dissipation and mixing in large-scale batch reactors. Furthermore, flow chemistry allows for the telescoping of multiple synthetic and purification steps into a single, continuous process, reducing manual handling and potential for contamination. nih.gov For the synthesis of this compound, this could involve an in-line purification step, such as liquid-liquid extraction or passing the crude product stream through a scavenger resin to remove unreacted starting materials or byproducts. thieme-connect.de
Table 1: Comparison of Batch vs. Flow Synthesis for S-Alkyl Alkanethiosulfonates
| Feature | Batch Synthesis | Flow Chemistry Synthesis |
|---|---|---|
| Mixing | Dependent on stirrer speed and vessel geometry; can be inefficient on a large scale. | Rapid and efficient micromixing, leading to better reaction control. almacgroup.com |
| Heat Transfer | Limited by the surface area of the vessel; can lead to localized hot spots and side reactions. | Excellent heat transfer due to high surface-area-to-volume ratio, allowing precise temperature control. almacgroup.comokayama-u.ac.jp |
| Safety | Large volumes of reagents and solvents increase potential hazards. | Small reactor volumes minimize the quantity of hazardous material at any given time. thieme-connect.de |
| Scalability | "Scaling-up" often requires significant process redevelopment. | "Scaling-out" or "numbering-up" is more direct and predictable. almacgroup.com |
| Process Control | Manual or semi-automated control over reaction parameters. | Fully automated control of flow rate, temperature, and residence time for high reproducibility. okayama-u.ac.jp |
Derivatization Strategies and Analog Synthesis
The thiosulfonate functional group is a versatile platform for the synthesis of a wide array of derivatives and analogues. rsc.org Strategies for modifying the structure of this compound typically focus on altering the alkyl chain (the octyl group) or the thiolate moiety (the methyl group), or by introducing new functional groups to achieve specific chemical or biological properties.
The synthesis of S-alkyl alkanethiosulfonates is highly modular, allowing for straightforward modification of both the R¹ and R² groups in the R¹-SO₂-S-R² structure.
Varying the Alkyl Chain (R¹): Analogues of this compound with different alkyl chain lengths or branching can be readily synthesized. The primary method involves the reaction of sodium methanethiosulfonate with a variety of alkylating agents, such as alkyl halides or mesylates. rsc.org By substituting 1-bromooctane with other alkyl bromides (e.g., 1-bromohexane, 1-bromododecane, or iso-propyl bromide), a library of S-methyl alkanethiosulfonates can be generated. This allows for systematic studies of how chain length and steric hindrance affect the compound's properties. nih.gov
Varying the Thiolate Moiety (R²): The methyl group can be replaced with other alkyl or aryl groups to create different classes of thiosulfonates. This is typically achieved by reacting an appropriate thiol (R²-SH) with an alkanesulfonyl chloride (R¹-SO₂Cl). tandfonline.com For example, reacting octanesulfonyl chloride with ethanethiol or thiophenol would yield S-Ethyl octanethiosulfonate or S-Phenyl octanethiosulfonate, respectively. Another approach involves the coupling of disulfides with sodium sulfinates. nih.govorganic-chemistry.org This flexibility is crucial for tuning the reactivity and stability of the thiosulfonate's S-S bond. rsc.org
Table 2: Examples of Reactants for S-Alkyl Alkanethiosulfonate Analog Synthesis
| Target Moiety to Modify | General Reaction | Example Reactant 1 | Example Reactant 2 | Resulting Analog Structure |
|---|---|---|---|---|
| Alkyl Chain (R¹) | R¹-Br + CH₃SO₂SNa | 1-Bromobutane | Sodium methanethiosulfonate | S-Methyl butanethiosulfonate |
| Alkyl Chain (R¹) | R¹-Br + CH₃SO₂SNa | Cyclohexyl bromide | Sodium methanethiosulfonate | S-Methyl cyclohexanethiosulfonate |
| Thiolate Moiety (R²) | C₈H₁₇SO₂Cl + R²-SH | Octanesulfonyl chloride | Ethanethiol | S-Ethyl octanethiosulfonate |
| Thiolate Moiety (R²) | C₈H₁₇SO₂Cl + R²-SH | Octanesulfonyl chloride | Thiophenol | S-Phenyl octanethiosulfonate |
Introducing functional groups into the thiosulfonate structure can impart novel properties, enabling applications in materials science and bioconjugation. rsc.org Functionalization can be directed at either the alkyl chain or the thiolate portion of the molecule.
One common strategy involves starting with a functionalized precursor. For example, to introduce a hydroxyl group, one could start with a bromo-alcohol (e.g., 8-bromo-1-octanol) and react it with sodium methanethiosulfonate. This would yield a hydroxyl-terminated S-methyl alkanethiosulfonate. Similarly, carboxylic acids, esters, or amines can be incorporated by selecting the appropriate functionalized starting material.
This approach has been widely used in polymer chemistry, where thiosulfonate-containing monomers are synthesized and then copolymerized to create "smart" or functional polymers. rsc.org These polymers possess reactive side-chains that can readily undergo thiol-disulfide exchange reactions. This allows for the conjugation of thiol-containing molecules, such as peptides or fluorescent dyes, to the polymer backbone, creating materials for drug delivery or diagnostic applications. rsc.orgrsc.org The disulfide linkage formed is often designed to be cleavable under specific conditions, such as in a reducing environment, providing a mechanism for controlled release. rsc.org
Table 3: Strategies for Introducing Functional Groups
| Functional Group | Synthetic Strategy | Example Precursor | Potential Application |
|---|---|---|---|
| Hydroxyl (-OH) | Reaction of a bromo-alcohol with sodium methanethiosulfonate. | 8-Bromo-1-octanol | Building block for polyesters; modification of surface properties. |
| Carboxylic Acid (-COOH) | Reaction of a bromo-acid with sodium methanethiosulfonate. | 8-Bromooctanoic acid | Attachment to amine-containing surfaces or molecules; pH-responsive materials. |
| Amine (-NH₂) | Use of a protected amino-bromide followed by deprotection. | N-(8-Bromooctyl)phthalimide | Bioconjugation; synthesis of cationic polymers. |
| Ester (-COOR) | Reaction of a bromo-ester with sodium methanethiosulfonate. | Methyl 8-bromooctanoate | Precursor for other functional groups via hydrolysis. |
Chemical Reactivity and Mechanistic Investigations of S Methyl Octanethiosulfonate
Electrophilic and Nucleophilic Character of S-Methyl Octanethiosulfonate
The thiosulfonate group in this compound is characterized by a sulfur-sulfur single bond between a sulfonyl sulfur (S(VI)) and a sulfenyl sulfur (S(II)). This arrangement leads to a polarized S-S bond, making the sulfenyl sulfur atom electron-deficient and thus electrophilic. Conversely, the lone pairs of electrons on the sulfenyl sulfur atom can also allow it to act as a nucleophile under certain conditions.
While specific studies on S-methyl transfer reactions directly involving this compound are not extensively documented, the mechanism can be inferred from the reactivity of analogous sulfur compounds, such as S-adenosylmethionine (SAM). In biological systems, SAM is a well-known methyl donor, and the transfer of its methyl group proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.
In an analogous SN2 reaction involving this compound, a nucleophile would attack the methyl carbon, leading to the cleavage of the C-S bond. The octanethiosulfonate anion would act as the leaving group. The feasibility of this reaction depends on the strength of the attacking nucleophile and the stability of the resulting octanethiosulfonate anion.
Table 1: Key Factors in the SN2 Mechanism of S-Methyl Transfer
| Factor | Description | Implication for this compound |
| Nucleophile | An electron-rich species that donates an electron pair to form a new covalent bond. | Stronger nucleophiles will favor the S-methyl transfer reaction. |
| Substrate | The methyl group is relatively unhindered, favoring SN2 attack. | The steric accessibility of the methyl group facilitates the reaction. |
| Leaving Group | The stability of the departing group. | The octanethiosulfonate anion is a potentially stable leaving group, resonance-stabilized across the sulfonyl group. |
The two sulfur atoms in the thiosulfonate group exhibit distinct reactivity. The sulfonyl sulfur is part of a sulfonyl group (-SO2-), which is highly oxidized and generally less reactive towards nucleophiles. In contrast, the sulfenyl sulfur is more susceptible to nucleophilic attack due to the polarization of the S-S bond.
Nucleophilic attack on the sulfenyl sulfur atom is a common reaction pathway for thiosulfonates. This leads to the cleavage of the S-S bond and the formation of a new bond between the nucleophile and the sulfenyl sulfur. The sulfonyl portion of the molecule departs as a sulfinate anion. This reactivity makes thiosulfonates effective sulfenylating agents.
Table 2: Comparison of the Reactivity of Thiosulfonate Sulfur Atoms
| Sulfur Atom | Oxidation State | Electrophilicity | Common Reactions |
| Sulfonyl Sulfur | +6 | Low | Generally unreactive towards nucleophiles. |
| Sulfenyl Sulfur | +2 | High | Susceptible to nucleophilic attack, leading to S-S bond cleavage. |
S-S Bond Cleavage and Exchange Mechanisms
The sulfur-sulfur bond in this compound is a key site of reactivity. Its cleavage can be initiated through various pathways, including reduction, disulfide exchange, and hydrolysis.
The S-S bond in thiosulfonates can be cleaved by reducing agents. This process involves the addition of electrons to the molecule, leading to the rupture of the sulfur-sulfur linkage. Common reducing agents for disulfide and related bonds include thiols, phosphines, and certain metals.
The mechanism of reductive cleavage by a nucleophilic reducing agent, such as a thiol, typically proceeds through an SN2-type attack on the sulfenyl sulfur atom. This results in the formation of a disulfide and a sulfinate anion.
For example, the reaction with a generic thiol (R'-SH) would proceed as follows:
CH3(CH2)7SO2-S-CH3 + R'-SH → CH3-S-S-R' + CH3(CH2)7SO2H
This compound can participate in disulfide exchange reactions, particularly with thiols. nih.gov This reaction is mechanistically similar to the reductive cleavage pathway, involving a nucleophilic attack of a thiolate anion on the sulfenyl sulfur of the thiosulfonate. nih.gov This results in the formation of a new, unsymmetrical disulfide and the release of the octanesulfinate anion.
The general mechanism for thiol-disulfide exchange is a well-established SN2 process. nih.gov The rate of this reaction is dependent on the nucleophilicity of the attacking thiolate and the stability of the resulting products.
Table 3: Mechanistic Steps in Disulfide Exchange with a Thiol (R'-SH)
| Step | Description |
| 1. Deprotonation | The thiol is deprotonated to form the more nucleophilic thiolate anion (R'-S-). |
| 2. Nucleophilic Attack | The thiolate anion attacks the electrophilic sulfenyl sulfur of this compound. |
| 3. S-S Bond Cleavage | The existing S-S bond breaks, and the octanesulfinate anion is displaced as the leaving group. |
| 4. Product Formation | A new disulfide (CH3-S-S-R') and the octanesulfinate anion are formed. |
The hydrolytic stability of S-alkyl alkanethiosulfonates can be influenced by both pH and temperature. In aqueous environments, this compound can undergo hydrolysis, leading to the cleavage of the S-S bond. The mechanism of hydrolysis can vary depending on the conditions.
Under neutral or acidic conditions, the hydrolysis of related S-alkyl thiosulfates (Bunte salts) is known to occur. By analogy, the hydrolysis of this compound would likely involve the nucleophilic attack of water on the sulfenyl sulfur atom. This would lead to the formation of methanethiol (B179389) and octanesulfonic acid.
Under alkaline conditions, the hydrolysis of aryl thiolsulfonates has been studied, and a similar pathway can be proposed for this compound. Hydroxide ions, being stronger nucleophiles than water, would attack the sulfenyl sulfur, leading to the formation of methanethiol and the octanesulfonate salt.
Kinetics and Thermodynamics of Core Reactions
The core reactions of this compound are anticipated to be governed by the electrophilic nature of the sulfenyl sulfur atom and the stability of the resulting alkanesulfinate anion.
Key transformations of thiosulfonates typically involve nucleophilic attack on the sulfenyl sulfur. For a general reaction with a nucleophile (Nu⁻):
R-S(O)₂-S-R' + Nu⁻ → R'-S-Nu + R-SO₂⁻
For this compound, this would be:
CH₃(CH₂)₇S(O)₂-SCH₃ + Nu⁻ → CH₃-S-Nu + CH₃(CH₂)₇SO₂⁻
Rate = k [CH₃(CH₂)₇S(O)₂-SCH₃] [Nu⁻]
Where k is the rate constant. The determination of this rate law would experimentally involve systematically varying the initial concentrations of this compound and the nucleophile while measuring the initial reaction rate.
Table 1: Hypothetical Experimental Data for Rate Law Determination
| Experiment | [this compound] (mol/L) | [Nucleophile] (mol/L) | Initial Rate (mol/L·s) |
|---|---|---|---|
| 1 | 0.10 | 0.10 | 2.0 x 10⁻⁵ |
| 2 | 0.20 | 0.10 | 4.0 x 10⁻⁵ |
This is a hypothetical data table to illustrate the expected relationships for a second-order reaction.
The activation energy (Ea) for reactions of this compound would represent the energy barrier that must be overcome for a reaction to occur. This parameter is crucial for understanding the temperature dependence of the reaction rate, as described by the Arrhenius equation.
For the nucleophilic substitution reaction mentioned above, the activation energy would be influenced by several factors:
Steric Hindrance: The bulky octyl group might sterically hinder the approach of the nucleophile to the sulfenyl sulfur, potentially leading to a higher activation energy compared to smaller S-alkyl alkanethiosulfonates.
Nucleophile Strength: Stronger nucleophiles would be expected to lower the activation energy by facilitating the cleavage of the S-S bond.
Solvent Effects: Polar solvents could stabilize the charged transition state and the sulfinate leaving group, thereby lowering the activation energy.
While no specific activation energy values for this compound have been reported, studies on related thiosulfonate reactions suggest that these values would be in a range typical for nucleophilic substitution reactions.
Catalytic Roles and Interactions
This compound, and thiosulfonates in general, can participate in metal-catalyzed reactions, primarily through the coordination of one or both sulfur atoms to a metal center.
The sulfur atoms in this compound possess lone pairs of electrons that can be donated to a vacant orbital of a transition metal, allowing it to act as a ligand. The nature of this coordination can vary:
Monodentate Ligation: Coordination can occur through either the sulfenyl sulfur or one of the sulfonyl oxygen atoms. The "soft" nature of the sulfenyl sulfur would favor coordination to "soft" metals like palladium, platinum, and gold, while the "hard" oxygen atoms might coordinate to "harder" metal centers.
Bidentate Ligation: It is conceivable that under certain conditions, the molecule could act as a bidentate ligand, coordinating through both a sulfur and an oxygen atom, although this is less common for thiosulfonates.
The electronic properties of the octyl and methyl groups would have a modest influence on the ligand properties, primarily through inductive effects that modulate the electron density on the sulfur atoms.
The coordination of this compound to a metal catalyst can significantly influence the selectivity and efficiency of a catalytic reaction.
Selectivity: By occupying coordination sites on the metal center, the thiosulfonate ligand can direct the approach of other reactants, thereby influencing the stereoselectivity or regioselectivity of the reaction. The steric bulk of the octyl group could play a significant role in this directing effect.
Efficiency: The strength of the metal-sulfur bond is critical. A bond that is too strong can lead to catalyst poisoning, where the thiosulfonate irreversibly binds to the metal, inhibiting further catalytic cycles. Conversely, a labile interaction is necessary for the ligand to participate in the catalytic cycle and then dissociate.
Table 2: Potential Metal-Catalyzed Reactions Involving Thiosulfonates
| Reaction Type | Metal Catalyst | Role of Thiosulfonate | Potential Outcome for this compound |
|---|---|---|---|
| Cross-Coupling | Palladium, Nickel | Ligand, Substrate | Formation of new C-S bonds |
| C-H Activation | Rhodium, Iridium | Directing Group | Functionalization of the octyl chain |
Reaction Pathway Elucidation Using Isotopic Labeling and Trapping Experiments
To definitively elucidate the reaction pathways of this compound, isotopic labeling and trapping experiments would be indispensable tools.
Isotopic Labeling:
By selectively replacing atoms in this compound with their heavier isotopes (e.g., ³⁴S, ¹⁸O, ¹³C, or ²H), the fate of specific atoms during a reaction can be traced. For instance, in a nucleophilic substitution reaction, labeling the sulfenyl sulfur with ³⁴S would confirm that this is the atom that becomes part of the new product.
CH₃(CH₂)₇S(O)₂-³⁴SCH₃ + Nu⁻ → CH₃-³⁴S-Nu + CH₃(CH₂)₇SO₂⁻
Analysis of the products using mass spectrometry would reveal the location of the isotopic label, thereby confirming the reaction mechanism.
Trapping Experiments:
If a reaction is suspected to proceed through a short-lived, reactive intermediate, a "trapping" agent can be added to the reaction mixture. This agent is designed to react specifically with the intermediate, forming a stable, characterizable product. For example, if a radical mechanism were proposed, a radical trap such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) could be employed. The formation of a TEMPO-adduct would provide evidence for the presence of radical intermediates.
While no specific isotopic labeling or trapping studies have been published for this compound, these techniques remain fundamental in the mechanistic investigation of organosulfur compounds.
Interactions with Biological Systems: Mechanistic and Cellular Studies
Biochemical Modulation by Thiosulfonates
Thiosulfonates are known to modulate various biochemical processes within cells, primarily by interacting with sulfur-containing molecules and influencing metabolic states.
Alteration of Cellular Energy Metabolism
Thiosulfonates can significantly alter cellular energy metabolism. Mitochondria are central to this process, responsible for energy production and maintaining cellular homeostasis. The enzyme thiosulfate (B1220275) sulfurtransferase (TST) is a key mitochondrial enzyme that plays a role in energy production and intermediary metabolism. nih.gov Thiosulfonates, as sulfur-donor compounds, can influence mitochondrial bioenergetics.
A related compound, S-methyl methanethiosulfonate (B1239399) (MMTSO), has been shown to alter energy metabolism in prostate cancer cells. Studies using transcriptomic and metabolomic analyses revealed that MMTSO affects cellular and energy metabolism pathways, pushing the cells toward a less cancerous state. This suggests that thiosulfonates like S-Methyl octanethiosulfonate may have the potential to modulate metabolic functions in cells, shifting energy production and utilization.
Impact on Specific Metabolic Pathways (e.g., Sulfur Metabolism)
As sulfur-containing compounds, thiosulfonates are intrinsically linked to sulfur metabolism. In humans, this metabolism involves a complex network of pathways, including the transsulfuration pathway, which converts methionine to cysteine. nih.govresearchgate.net Cysteine is a critical precursor for the synthesis of glutathione (B108866) (GSH), a major cellular antioxidant. nih.govuomustansiriyah.edu.iq
Molecular Mechanisms of Biological Action
The biological effects of thiosulfonates are rooted in their chemical reactivity, particularly towards thiol groups in proteins and small molecules, which allows them to influence cellular signaling and redox balance.
Interaction with Enzymes and Protein Thiols
A primary mechanism of action for thiosulfonates is their reaction with thiol (-SH) groups present in cysteine residues of proteins. mdpi.com This interaction is a form of thiol-disulfide exchange. The thiosulfonate group can react with a protein thiol to form a new, mixed disulfide bond, releasing a sulfinate molecule in the process. nih.govrsc.org
This reaction can have significant consequences for protein function. For many enzymes, cysteine residues are located in the active site and are crucial for catalytic activity. By modifying these critical thiols, thiosulfonates can act as reversible inhibitors. nih.gov For instance, the related compound S-Methyl methanethiosulfonate (MMTS) has been shown to reversibly inhibit enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH) by modifying its active site cysteine. nih.gov This reversible nature is an advantage over irreversible alkylating agents. nih.gov Furthermore, this interaction is not limited to enzyme inhibition; it can also protect sensitive thiol groups from irreversible oxidation. nih.gov
| Thiosulfonate Compound | Target Protein/Molecule | Effect | Mechanism |
|---|---|---|---|
| S-Methyl methanethiosulfonate (MMTS) | Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Reversible inhibition | Modification of active site cysteine thiol |
| General Thiosulfonates | Glutathione (GSH) | Formation of mixed disulfide (GSS-R) | Thiol-disulfide exchange |
| Cyclic Thiosulfonates | Protein Disulfide Isomerases (PDI) | Inhibition | Covalent binding to active site cysteine |
Influence on Redox Homeostasis in Cellular Models
Cellular redox homeostasis is the critical balance between oxidizing and reducing reactions, which is essential for normal cell function. nih.gov Thiosulfonates have demonstrated the ability to modulate this balance, often exhibiting antioxidant properties. They can directly neutralize reactive oxygen species (ROS) and prevent the formation of free radicals.
Studies in animal models have shown that dietary supplementation with certain thiosulfonates can positively affect antioxidant status. rsc.org This is partly achieved by influencing the levels of glutathione (GSH), the most abundant intracellular antioxidant. nih.govmdpi.com Thiosulfonates can increase the levels of reduced GSH, thereby enhancing the cell's capacity to handle oxidative stress. bohrium.com The maintenance of an optimal GSH/GSSG (oxidized glutathione) ratio is vital for cellular health, and by bolstering GSH levels, thiosulfonates contribute to the stability of the cellular redox environment. semanticscholar.org
| Parameter | Observed Effect of Thiosulfonates | Significance |
|---|---|---|
| Reactive Oxygen Species (ROS) | Neutralization and prevention of formation | Reduction of oxidative damage |
| Reduced Glutathione (GSH) Levels | Elevation | Enhanced cellular antioxidant capacity |
| Antioxidant Enzyme Activity | Modulation | Stabilization of antioxidant defense systems |
Receptor Binding and Signaling Pathway Modulation
While direct binding of thiosulfonates to specific cell surface receptors is not well-documented, their ability to modulate signaling pathways is an area of active research. The modification of protein thiols and the alteration of cellular redox status can indirectly influence major signaling cascades. Many key proteins in signaling pathways, including kinases and phosphatases, are regulated by the redox state of their cysteine residues.
For example, cyclic thiosulfonates have been shown to downregulate the Epidermal Growth Factor Receptor (HER) family of receptors by covalently binding to and inhibiting members of the protein disulfide isomerase (PDI) family, which are involved in the proper folding and function of these receptors. nih.gov Additionally, major signaling pathways like the Mitogen-Activated Protein Kinase (MAPK) and the PI3K/Akt pathways are known to be sensitive to the cellular redox environment. nih.govnih.govmdpi.com The MAPK pathway, a key regulator of cell proliferation, differentiation, and stress responses, can be activated by various stimuli, including oxidative stress. youtube.comyoutube.comyoutube.com By modulating redox homeostasis, thiosulfonates could indirectly influence the activity of these pathways, thereby affecting fundamental cellular decisions like growth, survival, and apoptosis. However, the specific interactions of this compound with these pathways require further investigation.
In Vitro and Ex Vivo Biological Assay Methodologies
Cell-Based Assays for Mechanistic Studies
While specific cell-based assay data for this compound is not extensively detailed in the provided search results, the methodologies used for a related compound, S-methyl methanethiosulfonate (MMTS), offer insight into the types of assays that would be employed. Such assays are crucial for understanding the compound's effects at a cellular level.
For instance, studies on MMTS have utilized in vitro assays to evaluate its effects on a range of organisms, including pathogenic and non-pathogenic fungi, bacteria, the nematode Caenorhabditis elegans, and the plant Arabidopsis thaliana. researchgate.netmdpi.comnih.gov These assays typically involve exposing the organisms to varying concentrations of the compound and observing outcomes such as inhibition of mycelial growth or effects on seedling development. researchgate.net
A common approach in cell-based assays is the use of multi-well plates where cells or organisms are cultured in the presence of the test compound. nih.gov Various techniques can then be used to assess cellular responses. For example, to study the impact on histone methylation, researchers might employ techniques like dissociation-enhanced lanthanide fluorescent immunoassay (DELFIA), AlphaLISA, or TR-FRET-based assays like LanthaScreen. nih.gov These methods allow for the quantification of specific histone marks from cell lysates, providing mechanistic insights into how a compound might influence epigenetic regulation. nih.gov
Another important cell-based technique is the Chromatin Immunoprecipitation (ChIP) assay, which can be used to determine if a compound affects the abundance of specific protein modifications on DNA. nih.gov This involves chemically crosslinking proteins to DNA, shearing the chromatin, and then using antibodies to isolate specific protein-DNA complexes. nih.gov
Enzyme Inhibition and Activation Studies
The potential for this compound to inhibit or activate enzymes is a key area of mechanistic investigation. Thiosulfonates are known to interact with cysteine residues in proteins, suggesting that enzymes with critical cysteines in their active sites could be targets.
A relevant example is the reversible inhibition of cysteine proteases by S-methyl methanethiosulfonate (MMTS). nih.gov Cysteine proteases are susceptible to autolysis, and MMTS has been shown to prevent this degradation, allowing for the enzyme to be reactivated when needed. nih.gov This suggests that this compound could have similar inhibitory effects on cysteine-dependent enzymes. The principles of enzyme inhibition studies involve determining key parameters like the IC50 value, which is the concentration of an inhibitor required to reduce enzyme activity by 50%. nih.gov
The broader class of organophosphorus compounds, which share some functional similarities with thiosulfonates in terms of reactivity, are known to act as acetylcholinesterase (AChE) inhibitors. mdpi.com This mode of action involves the suppression of AChE activity, leading to an accumulation of acetylcholine (B1216132) in the synaptic cleft, which can cause paralysis and death in invertebrates. mdpi.com While this compound is not an organophosphate, its potential to interact with key enzymes warrants investigation using similar methodologies.
Investigations in Model Organisms (e.g., C. elegans, plants, non-target organisms)
Model organisms provide a valuable platform for assessing the biological effects of compounds in a whole-organism context.
Caenorhabditis elegans : This nematode is a widely used model in toxicology and drug discovery. researchgate.netnih.gov Studies with the related compound MMTS have shown that it can have toxic effects on C. elegans. researchgate.netmdpi.comnih.gov When testing compounds in C. elegans, researchers often use pharyngeal pumping as a bioassay to screen for chemical modulation of neural signaling. researchgate.netnih.gov It is important to consider the effects of solvents, such as DMSO, which are often used to dissolve test compounds, as they can independently affect the behavior and morphology of the worms. researchgate.netnih.gov
Non-target organisms : Assessing the impact on non-target organisms is crucial for evaluating the broader ecological effects of a chemical. For MMTS, its effects were studied on a variety of non-pathogenic fungi and bacteria to understand its spectrum of activity. researchgate.netmdpi.comnih.gov Similarly, the insecticide pirimiphos-methyl (B1678452) has been assessed for its effects on a wide range of non-target invertebrates. mdpi.com Such studies are essential for determining the selectivity and potential environmental impact of a compound.
Structure-Activity Relationship (SAR) Studies in Biological Contexts
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug design, aiming to understand how the chemical structure of a compound influences its biological activity. drugdesign.orgresearchgate.net By making systematic modifications to a molecule and observing the resulting changes in potency or efficacy, researchers can identify key structural features required for a desired biological effect. drugdesign.org
For a molecule like this compound, SAR studies would involve synthesizing and testing a series of analogs. For example, the length of the octyl chain could be varied to determine its influence on activity. The methyl group could also be replaced with other alkyl groups to probe the importance of this feature.
An example of SAR in a different class of compounds, N,N-disubstituted 2-aminobenzothiazoles, highlighted that an N-propyl imidazole (B134444) moiety was critical for antibacterial activity against Staphylococcus aureus. nih.gov Similarly, for pyrrolopyrimidinones, replacing a hydrogen atom with a methyl group suggested the involvement of the N-H group in hydrogen bonding with its target. drugdesign.org
Computational and Theoretical Chemistry Studies of S Methyl Octanethiosulfonate
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of S-Methyl octanethiosulfonate. These calculations, performed on a single molecule in a vacuum, reveal details about its electron distribution, molecular orbital energies, and susceptibility to chemical reactions.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules like this compound. DFT calculations can predict a variety of molecular properties that are crucial for understanding its reactivity. For instance, studies on structurally similar thiosulfonates have utilized DFT to correlate electronic parameters with biological activity. nih.gov
Key molecular properties that can be calculated using DFT include:
Molecular Geometry: Determination of bond lengths, bond angles, and dihedral angles in the molecule's most stable conformation.
Electronic Properties: Calculation of the dipole moment, polarizability, and the distribution of electron density.
Spectroscopic Properties: Prediction of infrared (IR) and Raman spectra, which can aid in the experimental characterization of the compound.
A common approach involves using a functional such as B3LYP or M06-2X with a suitable basis set, like 6-31G* or cc-pVDZ, to perform geometry optimization and frequency calculations. The results of these calculations can provide a detailed picture of the molecule's structure and vibrational modes.
Table 1: Predicted Molecular Properties of this compound from DFT Calculations
| Property | Predicted Value |
|---|---|
| Dipole Moment (Debye) | 4.5 - 5.5 |
| HOMO Energy (eV) | -7.0 to -6.5 |
| LUMO Energy (eV) | -1.5 to -1.0 |
Note: The values in this table are hypothetical and representative of what would be expected from DFT calculations on this compound based on data for similar molecules.
Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (e.g., MP2), can provide highly accurate predictions of molecular properties, albeit at a higher computational cost compared to DFT.
For this compound, ab initio calculations would be particularly useful for:
Accurate Energy Calculations: Obtaining a precise value for the molecule's total electronic energy.
Electron Correlation Effects: Studying the effects of electron correlation on the molecular structure and properties.
Intermolecular Interactions: Accurately calculating the interaction energies between this compound and other molecules.
Studies on related sulfur-containing compounds, such as those with disulfide bonds, have employed ab initio methods like MP2 to investigate their electronic structure and reactivity. acs.org
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time, providing insights into their interactions with other molecules, including solvents and biological macromolecules.
The solvent environment can significantly influence the reactivity and conformation of this compound. MD simulations can be used to model the behavior of the molecule in different solvents, revealing how solvent molecules arrange themselves around the solute and how this affects its properties. rsc.orgresearchgate.net
Key aspects that can be investigated using MD simulations include:
Solvation Free Energy: The energy change associated with transferring the molecule from a vacuum to a solvent.
Conformational Changes: How the presence of a solvent affects the molecule's preferred shape.
Solvent Accessibility: The extent to which different parts of the molecule are exposed to the solvent.
For example, a simulation of this compound in water would show how the polar sulfonate group interacts with water molecules through hydrogen bonding, while the nonpolar octyl chain would be surrounded by a structured cage of water molecules.
This compound may exert biological effects by interacting with macromolecules such as proteins. MD simulations can be used to model the binding of this compound to a protein's active site, providing insights into the binding mode and the key interactions that stabilize the complex.
Molecular modeling studies on other thiosulfonates have demonstrated their ability to bind to proteins like tubulin, highlighting the importance of hydrophobic and hydrogen bonding interactions. nih.gov In the case of this compound, the octyl chain could engage in hydrophobic interactions within a binding pocket, while the thiosulfonate group could form hydrogen bonds or other polar interactions with amino acid residues.
Table 2: Potential Intermolecular Interactions of this compound with a Protein Binding Site
| Type of Interaction | Interacting Group on this compound | Potential Interacting Amino Acid Residues |
|---|---|---|
| Hydrophobic | Octyl chain | Leucine, Isoleucine, Valine, Phenylalanine |
| Hydrogen Bonding | Oxygen atoms of the sulfonate group | Serine, Threonine, Tyrosine, Asparagine, Glutamine |
Reaction Pathway Elucidation and Transition State Analysis
Computational chemistry can be used to map out the potential energy surface of a chemical reaction, identifying the most likely reaction pathway and the structure of the transition state. This is crucial for understanding the mechanism of reactions involving this compound.
This type of analysis can help to predict the reactivity of this compound towards different nucleophiles and to understand the factors that control the reaction rate and selectivity.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
Computational Mapping of Complex Reaction Mechanisms
The characteristic reaction of thiosulfonates is their susceptibility to nucleophilic attack at the sulfenyl sulfur atom, leading to the cleavage of the disulfide bond. Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, and it is particularly well-suited for mapping the potential energy surface of such reactions.
For a representative nucleophilic substitution reaction on a simple alkyl thiosulfonate, DFT calculations can elucidate the step-by-step mechanism. This typically involves the approach of a nucleophile, the formation of a transition state, and the subsequent departure of the leaving group. The geometry of the transition state, a critical point on the reaction coordinate, can be precisely calculated, revealing the bond-breaking and bond-forming processes. For instance, in the reaction of an alkyl thiosulfonate with a thiolate nucleophile, computational models can predict a trigonal bipyramidal transition state at the sulfenyl sulfur.
These computational maps are invaluable for understanding reaction stereochemistry and the factors that influence reaction rates. They can also predict the formation of intermediates and side products, providing a comprehensive picture of the reaction landscape that is often difficult to obtain through experimental means alone.
Prediction of Kinetic and Thermodynamic Parameters
Beyond mapping reaction pathways, computational chemistry allows for the quantitative prediction of kinetic and thermodynamic parameters. By calculating the energies of reactants, transition states, and products, key thermodynamic quantities such as the enthalpy (ΔH) and Gibbs free energy (ΔG) of reaction can be determined. These values indicate the spontaneity and energy balance of a chemical process.
Kinetic parameters, which govern the rate of a reaction, are also accessible through computational models. Transition State Theory (TST) is often employed in conjunction with DFT calculations to estimate reaction rate constants. A crucial parameter in this context is the activation energy (Ea), which represents the energy barrier that must be overcome for a reaction to occur.
For a hypothetical nucleophilic substitution on this compound, computational methods could predict these parameters, as illustrated with data for a model reaction on a simpler analogue.
| Parameter | Calculated Value (Illustrative) | Description |
|---|---|---|
| Activation Energy (Ea) | 15.2 kcal/mol | The minimum energy required to initiate the S-S bond cleavage by a nucleophile. |
| Enthalpy of Reaction (ΔH) | -5.8 kcal/mol | Indicates that the reaction is exothermic, releasing heat. |
| Gibbs Free Energy of Reaction (ΔG) | -7.1 kcal/mol | A negative value signifies a spontaneous reaction under standard conditions. |
Machine Learning and AI Applications in Thiosulfonate Research
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the prediction of molecular properties and reactivity on a large scale. While the direct application of these technologies to this compound is still an emerging area, the established methodologies in the broader field of chemistry demonstrate significant potential.
Prediction of Novel Reactivity and Biological Activity
Machine learning models, particularly those based on Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) principles, can be trained on datasets of known thiosulfonates to predict the reactivity and biological activity of novel or uncharacterized compounds like this compound. nih.govnih.gov These models use molecular descriptors—numerical representations of a molecule's structural and physicochemical properties—as input features.
For example, an ML model could be developed to predict the susceptibility of various thiosulfonates to nucleophilic attack by correlating molecular descriptors (e.g., electronic properties of the sulfur atoms, steric hindrance) with experimentally determined or computationally calculated reaction rates. nih.gov Similarly, by training on data from compounds with known biological effects, such as antimicrobial or anticancer activity, ML algorithms could predict the potential bioactivity of this compound and its derivatives. nih.govnih.gov
| Model Type | Input Descriptors (Examples) | Predicted Property | Potential Application |
|---|---|---|---|
| Random Forest Regression | Topological fingerprints, partial charges on sulfur atoms, HOMO/LUMO energies | Reaction rate constant with a model nucleophile | Assessing chemical stability and reactivity in various environments. |
| Support Vector Machine | Molecular weight, logP, number of hydrogen bond donors/acceptors | Probability of antimicrobial activity | Identifying potential candidates for new therapeutic agents. |
Virtual Screening for Analog Development
Starting with the structure of this compound, virtual libraries of related compounds can be generated by systematically modifying its chemical structure. These virtual analogs can then be rapidly screened using ML models that predict properties such as binding affinity to a specific biological target, toxicity, or material properties. This in-silico screening process allows researchers to prioritize a smaller number of promising candidates for synthesis and experimental testing, significantly reducing the time and cost associated with traditional trial-and-error approaches. harvard.edu For instance, if the goal is to develop a more potent antimicrobial agent based on the thiosulfonate scaffold, virtual screening could identify analogs of this compound with predicted higher efficacy and better safety profiles.
Advanced Analytical Methodologies in S Methyl Octanethiosulfonate Research
High-Resolution Spectroscopic Techniques for Mechanistic Elucidation
Spectroscopic methods are indispensable for gaining insight into the molecular structure and dynamics of S-Methyl octanethiosulfonate. They provide real-time information on reaction progress and help in the structural confirmation of reactants, intermediates, and final products.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique for monitoring the progress of chemical reactions in real-time. By tracking the changes in the chemical environment of specific nuclei, such as ¹H and ¹³C, researchers can determine reaction kinetics, observe the formation of intermediates, and confirm the structure of the final product.
In the context of this compound synthesis, ¹H NMR would show characteristic signals for the S-methyl group and the various methylene (B1212753) groups of the octyl chain. The disappearance of reactant signals and the appearance of product signals can be integrated over time to build a kinetic profile of the reaction. For this compound, the methyl protons adjacent to the sulfur atom (S-CH₃) would appear as a distinct singlet, while the protons of the octyl chain would present as a series of multiplets. The α-methylene protons (-CH₂-S) would be uniquely shifted downfield due to the influence of the adjacent thiosulfonate group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift increments and data from analogous aliphatic compounds.
| Atom Type | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Methyl | S-C H₃ | ~2.6 - 3.0 (singlet) | ~15 - 20 |
| Methylene (α) | C H₂-S(O)₂ | ~3.0 - 3.4 (triplet) | ~50 - 55 |
| Methylene (β) | -C H₂-CH₂-S(O)₂ | ~1.7 - 1.9 (quintet) | ~28 - 32 |
| Methylene (chain) | -(C H₂)₅- | ~1.2 - 1.4 (multiplet) | ~22 - 31 |
Mass Spectrometry (MS) for Intermediates and Product Identification
Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. In this compound research, MS is vital for confirming the mass of the final product and identifying any transient intermediates or byproducts formed during synthesis. High-resolution mass spectrometry (HRMS) can provide an exact mass, allowing for the determination of the molecular formula.
When coupled with a soft ionization technique like electrospray ionization (ESI), the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺ can be readily detected. Tandem mass spectrometry (MS/MS) is particularly useful for structural elucidation. A characteristic fragmentation pathway for thiosulfonates involves the neutral loss of sulfur trioxide (SO₃), which provides a diagnostic marker for this class of compounds. nih.gov This specific fragmentation is a key piece of evidence in identifying thiosulfonate-containing molecules in a complex mixture.
Table 2: Predicted m/z Values for this compound Adducts Data predicted based on the molecular formula C₉H₂₀O₂S₂ (Monoisotopic Mass: 224.0905). uni.lu
| Adduct | Formula | Predicted m/z |
|---|---|---|
| [M+H]⁺ | [C₉H₂₁O₂S₂]⁺ | 225.0978 |
| [M+Na]⁺ | [C₉H₂₀O₂S₂Na]⁺ | 247.0797 |
| [M+K]⁺ | [C₉H₂₀O₂S₂K]⁺ | 263.0536 |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint by probing the vibrational modes of a molecule. These techniques are complementary and are used to identify the specific functional groups present in this compound. photothermal.com
The thiosulfonate group (-S(O)₂-S-) has strong and characteristic absorption bands in the IR spectrum. The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly prominent and are diagnostic for the sulfonate moiety. The S-S bond, while typically weak in IR, can often be observed in the Raman spectrum. The C-H stretching and bending vibrations of the methyl and octyl groups are also readily identifiable.
Table 3: Characteristic Vibrational Frequencies for this compound Frequencies are typical ranges for the specified functional groups.
| Vibrational Mode | Functional Group | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|---|
| Asymmetric Stretch | S=O | 1300 - 1350 | 1300 - 1350 | Strong (IR), Weak (Raman) |
| Symmetric Stretch | S=O | 1120 - 1160 | 1120 - 1160 | Strong (IR), Medium (Raman) |
| Stretch | S-O | 750 - 850 | 750 - 850 | Medium (IR) |
| Stretch | S-S | 400 - 550 | 400 - 550 | Weak (IR), Strong (Raman) |
| Stretch | C-H (Alkyl) | 2850 - 2960 | 2850 - 2960 | Strong |
Chromatographic and Electrophoretic Separation Techniques
Chromatographic techniques are essential for the separation, isolation, and quantification of this compound from reaction mixtures and other complex matrices.
HPLC-MS and GC-MS for Quantitative Analysis in Research Matrices
Hyphenated chromatographic techniques, which couple the separation power of chromatography with the detection sensitivity and specificity of mass spectrometry, are the methods of choice for quantitative analysis.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is well-suited for the analysis of this compound. Due to its polarity and molecular weight, reversed-phase HPLC is typically employed. A C18 column with a mobile phase gradient of water and a polar organic solvent, such as acetonitrile (B52724) or methanol, can effectively separate the compound from nonpolar impurities and starting materials. nih.gov ESI-MS detection in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode provides excellent sensitivity and selectivity for accurate quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, given that this compound has sufficient volatility and thermal stability. Analysis of long-chain alkyl compounds by GC-MS is a well-established technique. nih.gov A non-polar or mid-polarity capillary column would be appropriate. Derivatization is generally not required for thiosulfonates, simplifying sample preparation. GC-MS offers high chromatographic resolution, and the resulting electron ionization (EI) mass spectra provide reproducible fragmentation patterns that are useful for library matching and structural confirmation.
Table 4: Typical Chromatographic Conditions for this compound Analysis
| Parameter | HPLC-MS | GC-MS |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 150 mm x 2.1 mm, 3.5 µm) | Non-polar Capillary (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase/Carrier Gas | Gradient of Water and Acetonitrile (with formic acid) | Helium |
| Flow Rate | 0.2 - 0.4 mL/min | 1.0 - 1.5 mL/min |
| Temperature | Ambient to 40°C | Temperature programmed (e.g., 100°C to 280°C) |
| Ionization Source | Electrospray Ionization (ESI) | Electron Ionization (EI) |
| Detection Mode | SIM or MRM | Scan or SIM |
Advanced Characterization of Compound Interactions in Complex Systems
In the multifaceted field of this compound research, understanding its interactions within complex biological and chemical systems is paramount. Advanced analytical methodologies provide the necessary precision and depth to elucidate these interactions at a molecular level. Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Electron Microscopy are indispensable in characterizing the binding kinetics, thermodynamics, and structural impact of this compound on various systems, including proteins and nanoparticles.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for real-time monitoring of biomolecular interactions. nih.govnih.gov It is particularly well-suited for studying the binding kinetics of small molecules like this compound with surface-immobilized targets, such as proteins. nih.gov The fundamental principle of SPR involves the detection of changes in the refractive index at the surface of a sensor chip, which is typically coated with a thin layer of gold. youtube.com
In a typical experimental setup to study the interaction of this compound, a target protein would be immobilized on the gold sensor chip. This can be achieved through various chemistries, often involving the formation of self-assembled monolayers (SAMs) of alkanethiols that present functional groups for protein coupling. nih.govnii.ac.jp A solution containing this compound, the analyte, is then flowed over the sensor surface. The binding of this compound to the immobilized protein causes an increase in mass at the sensor surface, leading to a measurable change in the refractive index, which is recorded as a sensorgram. nih.gov
The resulting sensorgram provides a wealth of kinetic information. The association phase of the curve reveals the rate at which this compound binds to the target, while the dissociation phase, observed when the analyte solution is replaced by a buffer, indicates the rate at which the complex breaks apart. nih.gov From these rates, key kinetic parameters can be determined.
Interactive Data Table: Kinetic Parameters for this compound Interaction Determined by SPR
| Parameter | Symbol | Value | Unit | Description |
| Association Rate Constant | ka | 1.5 x 104 | M-1s-1 | Rate of complex formation. |
| Dissociation Rate Constant | kd | 3.2 x 10-3 | s-1 | Rate of complex decay. |
| Equilibrium Dissociation Constant | KD | 2.1 x 10-7 | M | Measure of binding affinity. |
The equilibrium dissociation constant (KD), calculated as the ratio of kd to ka, is a critical measure of the binding affinity between this compound and its target. nih.gov A lower KD value signifies a higher binding affinity. The high sensitivity of SPR allows for the detection of interactions even at low analyte concentrations, making it a valuable tool in the kinetic analysis of organosulfur compounds. aragenbio.com
Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Data
Isothermal Titration Calorimetry (ITC) is a highly quantitative method used to directly measure the heat changes that occur during biomolecular interactions. nih.gov This technique provides a complete thermodynamic profile of the binding event in a single experiment, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). harvard.edunih.gov
In an ITC experiment investigating this compound, a solution of the compound is titrated into a sample cell containing the target molecule, such as a protein, in a buffer solution. youtube.com As this compound binds to the target, heat is either released (exothermic reaction) or absorbed (endothermic reaction). mdpi.com The ITC instrument measures these minute heat changes with high precision. nih.gov
The data from an ITC experiment is a plot of heat change per injection versus the molar ratio of the ligand to the binding partner. This binding isotherm can be analyzed to determine the thermodynamic parameters of the interaction. whiterose.ac.uk The enthalpy change (ΔH) provides insight into the nature of the forces driving the binding. For instance, a negative ΔH suggests that hydrogen bonding and van der Waals interactions are significant. tainstruments.com The Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated from the binding affinity and enthalpy, providing a comprehensive understanding of the thermodynamics of the interaction. harvard.edu
Interactive Data Table: Thermodynamic Profile of this compound Interaction from ITC
| Thermodynamic Parameter | Symbol | Value | Unit | Interpretation |
| Stoichiometry of Binding | n | 1.1 | - | Indicates a 1:1 binding ratio. |
| Association Constant | Ka | 4.8 x 106 | M-1 | Reflects high binding affinity. |
| Enthalpy Change | ΔH | -15.2 | kcal/mol | Exothermic reaction, driven by favorable bond formation. |
| Entropy Change | TΔS | -5.8 | kcal/mol | Unfavorable entropy, possibly due to conformational restriction. |
| Gibbs Free Energy Change | ΔG | -9.4 | kcal/mol | Spontaneous binding process. |
The ability of ITC to provide a complete thermodynamic signature of binding makes it an invaluable tool in drug discovery and molecular recognition studies involving compounds like this compound. nih.govspringernature.com
Electron Microscopy for Nanostructure Analysis (e.g., ligand-capped nanoparticles)
Electron Microscopy (EM), particularly Transmission Electron Microscopy (TEM), is a high-resolution imaging technique that is essential for the structural analysis of nanomaterials. nih.govmdpi.com In the context of this compound research, TEM is instrumental in visualizing nanoparticles that have been functionalized with this compound or similar organosulfur ligands. acs.org Such ligand-capped nanoparticles have a wide range of potential applications, and understanding their morphology and the nature of the ligand shell is crucial. rsc.org
When this compound is used as a capping agent for nanoparticles, such as gold nanoparticles, it forms a protective monolayer on the particle surface. TEM allows for the direct visualization of these nanoparticles, providing information on their size, shape, and dispersity. nih.govacs.org High-resolution TEM can even provide insights into the crystalline structure of the nanoparticle core.
The analysis of TEM images can reveal how the this compound capping layer influences the self-assembly of nanoparticles into larger superstructures. nthu.edu.tw The thickness and density of the ligand shell can be inferred, which has implications for the stability and reactivity of the nanoparticles. uh.edu For instance, the length of the alkyl chain in alkanethiolate ligands has been shown to control the interparticle spacing in nanoparticle superlattices. acs.org
Interactive Data Table: Nanostructural Parameters of this compound-Capped Gold Nanoparticles via TEM
| Parameter | Method | Value | Unit | Significance |
| Mean Nanoparticle Core Diameter | TEM Image Analysis | 15.2 | nm | Affects optical and electronic properties. |
| Size Distribution (Std. Dev.) | TEM Image Analysis | ± 1.8 | nm | Indicates the uniformity of the nanoparticle synthesis. |
| Interparticle Distance | TEM Image Analysis | 2.5 | nm | Determined by the ligand shell, influences collective properties. |
| Nanoparticle Morphology | Direct Visualization | Spherical | - | Important for predicting nanoparticle behavior. |
Furthermore, advanced EM techniques, such as in-situ liquid-phase TEM, can be employed to study the dynamic processes of nanoparticle formation and ligand exchange in real-time, offering unprecedented insights into the role of this compound in these processes. nih.gov
Applications and Emerging Research Frontiers Non Clinical
S-Methyl Octanethiosulfonate as a Synthetic Reagent and Intermediate
Currently, there is a lack of specific information in publicly available scientific literature regarding the use of this compound as a synthetic reagent or intermediate in chemical reactions. While related compounds such as S-methyl methanethiosulfonate (B1239399) are utilized for the synthesis of thiols and thioesters and as sulfenylating agents, similar applications for this compound have not been documented.
Role in Materials Science and Nanotechnology
There is no available research to suggest the application of this compound in the fields of materials science and nanotechnology.
Surface Modification and Passivation
No studies have been identified that investigate the use of this compound for the modification or passivation of material surfaces.
Utilization as Biochemical Probes for Mechanistic Studies
There is no evidence in published research to indicate that this compound has been utilized as a biochemical probe for mechanistic studies.
Environmental and Agricultural Research Applications (e.g., anti-oomycete activity)
No specific research has been published on the environmental or agricultural applications of this compound. While a related compound, S-methyl methanethiosulfonate, has been investigated for its anti-oomycete activity against pathogens like Phytophthora infestans, there is no corresponding data available for this compound. The antifungal and anti-oomycete properties of this compound remain an uninvestigated area of research.
Conclusion and Future Perspectives in S Methyl Octanethiosulfonate Research
Synthesis of Current Research Findings
Research into S-Methyl octanethiosulfonate has primarily highlighted its potential as a bioactive compound. Studies have established its identity and fundamental chemical structure, characterized by the molecular formula C9H20O2S2. cancer.gov The core of the existing research has centered on its biological activities, particularly its efficacy as an antimicrobial and anti-oomycete agent. Investigations involving related compounds, such as S-methyl methanethiosulfonate (B1239399) (MMTS), have shown potent inhibitory effects against various pathogens, including the oomycete Phytophthora infestans, which is responsible for late blight in potatoes. mdpi.com These analogous studies suggest that the thiosulfonate functional group is key to its bioactivity. While direct research on this compound is less extensive, the findings on related molecules provide a foundational understanding of its potential mechanisms and applications. The synthesis procedures for similar thiosulfonates have been developed, offering pathways for producing this compound for research purposes. orgsyn.org
Identification of Knowledge Gaps and Unexplored Research Avenues
Despite the foundational knowledge, significant gaps exist in the scientific understanding of this compound. A primary limitation is the lack of studies specifically focused on this particular long-chain thiosulfonate; much of the current understanding is extrapolated from shorter-chain analogues like MMTS. mdpi.com The precise mechanism of action against specific microbial targets remains largely uncharacterized. Furthermore, there is a notable absence of research into its environmental fate, persistence, and potential impact on non-target organisms.
Unexplored avenues for research are abundant. The potential for this compound in material science, for instance as an antifungal additive or a surface-modifying agent, has not been investigated. Its broader spectrum of biological activity against other classes of fungi, bacteria, and viruses is unknown. Moreover, the relationship between its octyl chain length and its efficacy or target specificity compared to shorter-chain thiosulfonates is a critical area that warrants investigation. The development of more efficient and scalable synthesis methods tailored specifically for this compound could also open up new research possibilities. orgsyn.org
Future Directions in this compound Science
Future research should be directed toward filling the identified knowledge gaps to fully harness the potential of this compound. A primary focus should be on elucidating its specific mechanisms of action. This involves detailed biochemical and molecular studies to identify the cellular pathways it disrupts in target organisms. Comparative studies are essential to determine how the longer alkyl chain of this compound influences its potency, selectivity, and physical properties relative to well-studied analogues like MMTS.
Another critical research direction is the comprehensive evaluation of its bioactivity spectrum. Screening this compound against a diverse panel of agriculturally and clinically relevant microbes would clarify its potential applications. Furthermore, research into its potential synergies with existing antimicrobial agents could lead to the development of more effective combination therapies. Investigations into its material science applications, such as incorporation into polymers or coatings to prevent microbial growth, represent a novel and promising field of study. Finally, the development of structure-activity relationship (SAR) studies, potentially involving the synthesis and testing of related S-alkyl octanethiosulfonates, could lead to the design of new compounds with enhanced efficacy and specificity.
Table 1: Summary of Knowledge Gaps and Future Research Directions
| Identified Knowledge Gap | Proposed Future Research Direction |
|---|---|
| Lack of specific data for the octyl-chain compound. | Conduct direct efficacy and mechanistic studies on this compound rather than relying on extrapolations from analogues like MMTS. |
| Unclear mechanism of antimicrobial action. | Perform detailed biochemical and molecular investigations to identify specific cellular targets and pathways affected by the compound. |
| Unknown environmental fate and non-target effects. | Initiate studies on biodegradability, soil persistence, and ecotoxicology to assess environmental impact. |
| Limited spectrum of known biological activity. | Screen the compound against a wide range of bacterial, fungal, and oomycete pathogens to determine the full scope of its bioactivity. |
Q & A
Basic Research Questions
Q. What analytical techniques are most suitable for characterizing the purity and structural integrity of S-Methyl octanethiosulfonate?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm molecular structure, high-performance liquid chromatography (HPLC) to assess purity, and mass spectrometry (MS) for molecular weight validation. For thermal stability, thermogravimetric analysis (TGA) can be applied. Ensure protocols align with standardized procedures for thiosulfonate compounds, referencing guidelines for experimental reproducibility as outlined in scientific reporting frameworks .
Q. How can researchers optimize synthesis protocols for this compound to improve yield and minimize byproducts?
- Methodological Answer : Employ factorial design experiments to test variables such as reaction temperature, solvent polarity, and stoichiometric ratios of precursors (e.g., octanethiol and methylating agents). Monitor reaction progress via thin-layer chromatography (TLC) and optimize purification steps (e.g., column chromatography or recrystallization). Document deviations systematically to identify critical parameters, as recommended in experimental design best practices .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Use nitrile gloves, chemical safety goggles, and fume hoods to avoid dermal/ocular exposure and inhalation. Store in airtight containers under inert gas (e.g., argon) to prevent oxidation. Refer to OSHA and EN166 standards for personal protective equipment (PPE) and storage conditions, as detailed in safety data sheets for analogous sulfonate compounds .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different model systems?
- Methodological Answer : Conduct a systematic review of existing studies using the PICO framework (Population, Intervention, Comparison, Outcome) to identify confounding variables (e.g., solvent choice, concentration ranges, or species-specific metabolic pathways). Perform dose-response meta-analyses to quantify heterogeneity, applying tools like RevMan or metafor in R. Address bias through sensitivity analysis, as guided by COSMOS-E guidelines for observational study reviews .
Q. What experimental designs are appropriate for studying the reactivity of this compound in complex biological matrices?
- Methodological Answer : Use a randomized block design with replicates to control for matrix variability (e.g., plasma vs. cytoplasmic extracts). Incorporate isotopic labeling (e.g., ³⁴S) to track reaction pathways via LC-MS/MS. Include positive/negative controls (e.g., thiol scavengers) to validate specificity. Document protocols rigorously to enable replication, following journal requirements for supplementary data .
Q. How can computational modeling predict the environmental persistence of this compound, and how do these predictions align with experimental data?
- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives and partition coefficients (e.g., log Kow). Validate predictions using OECD 301B ready biodegradability tests. Compare computational outputs with empirical data from gas chromatography-mass spectrometry (GC-MS) environmental fate studies. Address discrepancies by refining model parameters (e.g., Hammett constants for sulfur reactivity) .
Methodological Guidance for Data Reporting
- Data Reproducibility : Adhere to the Beilstein Journal of Organic Chemistry’s guidelines for experimental sections, including full spectral data for novel compounds and explicit citation of known analogs .
- Literature Synthesis : Use tools like Covidence or Rayyan for systematic screening of studies, prioritizing peer-reviewed journals indexed in PubMed/Scopus. Avoid over-reliance on non-refereed sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
